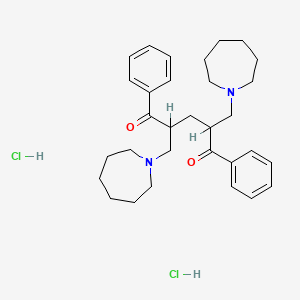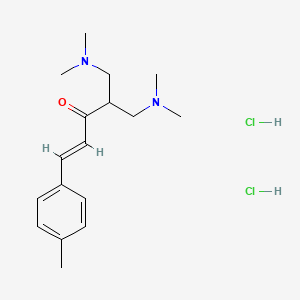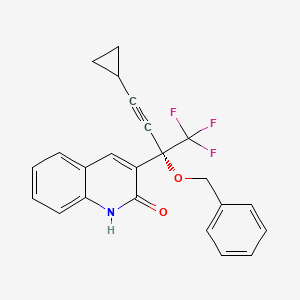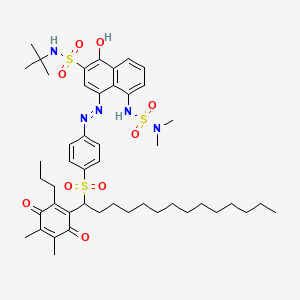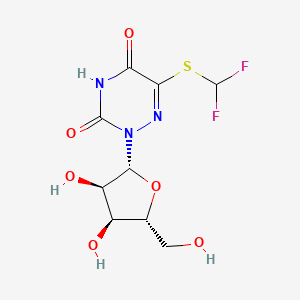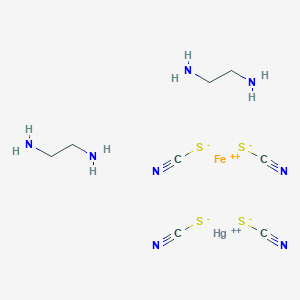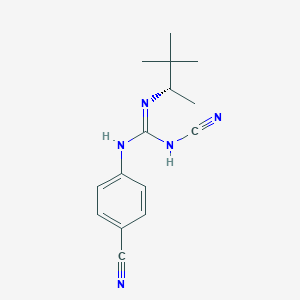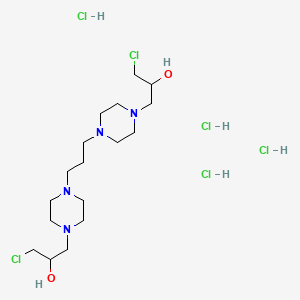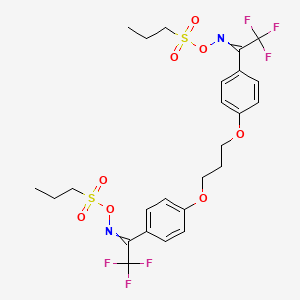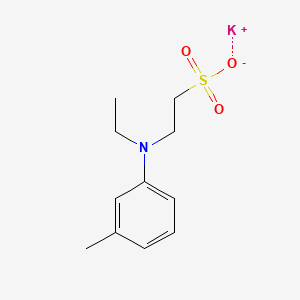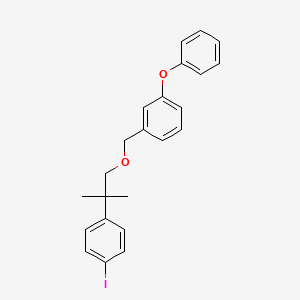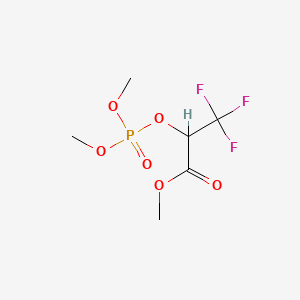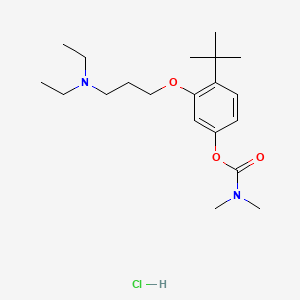
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a carbamate ester functional group and a diethylamino propoxy side chain. It is often used in scientific research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylcarbamoyl chloride with 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The diethylamino propoxy side chain plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 3-(3-(diethylamino)propoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and a diethylamino propoxy side chain differentiates it from other similar compounds, providing unique reactivity and applications in various fields.
特性
CAS番号 |
118116-15-7 |
|---|---|
分子式 |
C20H35ClN2O3 |
分子量 |
387.0 g/mol |
IUPAC名 |
[4-tert-butyl-3-[3-(diethylamino)propoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)13-10-14-24-18-15-16(25-19(23)21(6)7)11-12-17(18)20(3,4)5;/h11-12,15H,8-10,13-14H2,1-7H3;1H |
InChIキー |
GICQHKMTJHHKLN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



